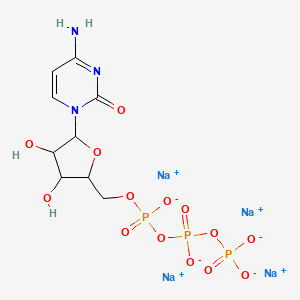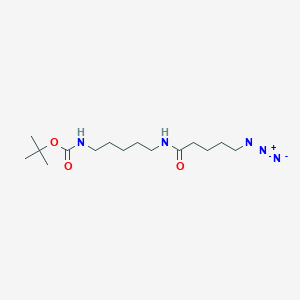
Cytidine 5'-triphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-triphosphate sodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a pyrimidine nucleotide that is integral to the synthesis of RNA by RNA polymerases. This compound is involved in phospholipid anabolism and can cross the blood-cerebrospinal fluid barrier, making it significant in both cellular metabolism and neurological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cytidine 5’-triphosphate sodium salt typically involves the phosphorylation of cytidine. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses cytidine kinase, which catalyzes the phosphorylation of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate.
Industrial Production Methods: Industrial production of cytidine 5’-triphosphate sodium salt generally employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide. The fermentation broth is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Cytidine 5’-triphosphate sodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It can donate a phosphate group to other molecules.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the synthesis of RNA.
Common Reagents and Conditions:
Phosphorylation: ATP and specific kinases are commonly used.
Hydrolysis: Acidic or enzymatic conditions facilitate this reaction.
Substitution: RNA polymerases and ribonucleotide triphosphates are involved in RNA synthesis.
Major Products:
Phosphorylation: Cytidine diphosphate and cytidine monophosphate.
Hydrolysis: Cytidine diphosphate and inorganic phosphate.
Substitution: RNA strands incorporating cytidine residues
Aplicaciones Científicas De Investigación
Cytidine 5’-triphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of RNA and as a substrate in various enzymatic reactions.
Biology: It plays a role in cellular metabolism and is involved in the synthesis of phospholipids and glycoproteins.
Medicine: It is studied for its potential therapeutic effects in neurological disorders due to its ability to cross the blood-cerebrospinal fluid barrier.
Industry: It is used in the production of RNA-based products and as a biochemical reagent in various assays
Mecanismo De Acción
Cytidine 5’-triphosphate sodium salt exerts its effects primarily through its role as a substrate for RNA polymerases during RNA synthesis. It is incorporated into the growing RNA chain, facilitating the transcription process. Additionally, it acts as a coenzyme in the synthesis of phospholipids and glycoproteins, contributing to cellular membrane integrity and function .
Comparación Con Compuestos Similares
Adenosine 5’-triphosphate (ATP): Another nucleoside triphosphate involved in energy transfer.
Guanosine 5’-triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): Involved in carbohydrate metabolism and RNA synthesis.
Uniqueness: Cytidine 5’-triphosphate sodium salt is unique due to its specific role in RNA synthesis and its involvement in phospholipid metabolism. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate sodium salt is more specialized in its functions related to nucleic acid and lipid synthesis .
This comprehensive overview highlights the importance and versatility of cytidine 5’-triphosphate sodium salt in various scientific and industrial applications. Its unique properties and functions make it a valuable compound in biochemical research and beyond.
Propiedades
Fórmula molecular |
C9H12N3Na4O14P3 |
|---|---|
Peso molecular |
571.08 g/mol |
Nombre IUPAC |
tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clave InChI |
ADFZKEPUVVAOFV-UHFFFAOYSA-J |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)




![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)





![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
